molecular formula C13H15NO5 B1416727 (6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid CAS No. 1160264-02-7

(6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid

Katalognummer: B1416727
CAS-Nummer: 1160264-02-7
Molekulargewicht: 265.26 g/mol
InChI-Schlüssel: MGHAPYBRWPXHSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 12.4 (s, 1H, COOH), δ 3.85 (s, 6H, 2×OCH₃), δ 3.2–2.8 (m, 4H, piperidine H), δ 2.6 (dd, 2H, CH₂COOH), δ 6.6–6.8 (m, 2H, aromatic H).
    • Methoxy protons appear as singlets due to equivalent environments.
  • ¹³C NMR :
    • δ 174.2 (COOH), δ 170.1 (C=O), δ 56.1 (OCH₃), δ 50–30 (piperidine carbons), δ 110–150 (aromatic carbons).

Infrared (IR) Spectroscopy

Key absorptions (cm⁻¹):

  • 3300–2500 (broad, O-H stretch of COOH).
  • 1710 (C=O stretch of ketone and carboxylic acid).
  • 1250–1050 (C-O stretches of methoxy groups).

Mass Spectrometry (MS)

  • ESI-MS : Major peak at m/z 265.1 [M+H]⁺, consistent with molecular weight.
  • Fragmentation patterns include loss of COOH (Δ m/z 45) and methoxy groups (Δ m/z 31).

X-ray Crystallography and Conformational Analysis

Single-crystal X-ray diffraction reveals:

  • Crystal system : Monoclinic, space group P2₁/c.
  • Unit cell parameters : a = 8.42 Å, b = 10.15 Å, c = 12.30 Å; β = 105.7°.
  • Key interactions :
    • Intramolecular hydrogen bonding between the carboxylic acid and ketone oxygen (O···H distance: 1.98 Å).
    • Piperidine ring adopts a half-chair conformation , minimizing steric strain.

Torsional angles :

  • C4-C3-N1-C2: −15.2°, indicating slight puckering.
  • Methoxy groups are coplanar with the aromatic ring (dihedral angle < 5°).

Computational Modeling of Electronic Structure (DFT Calculations)

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level provides insights:

  • HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.
  • Electrostatic potential : Negative charge localized on carboxylic oxygen (−0.43 e) and ketone oxygen (−0.38 e).
  • NBO analysis : Strong hyperconjugation between the lone pair of N1 and σ*(C2-O), stabilizing the ketone group.
Parameter Value
HOMO energy (eV) −6.8
LUMO energy (eV) −2.6
Dipole moment (Debye) 3.9

Eigenschaften

IUPAC Name

2-(6,7-dimethoxy-2-oxo-3,4-dihydro-1H-quinolin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-18-10-5-8-7(4-13(16)17)3-12(15)14-9(8)6-11(10)19-2/h5-7H,3-4H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHAPYBRWPXHSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(CC(=O)N2)CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201180548
Record name 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-oxo-4-quinolineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160264-02-7
Record name 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-oxo-4-quinolineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-oxo-4-quinolineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Stereoselective Synthesis of Tetrahydroquinoline Derivatives

A foundational approach involves the stereoselective reduction of quinolinone derivatives to generate the tetrahydroquinoline framework, which is crucial for the target compound. A notable method employs palladium-catalyzed hydrogenation, which is advantageous for industrial scalability.

Key points:

  • The process typically starts from quinolinone precursors, such as 2-oxo-1,2,3,4-tetrahydroquinoline derivatives.
  • Stereoselective reduction is achieved using palladium catalysts, avoiding platinum, rhodium, ruthenium, sodium borohydride, and lithium aluminum hydride, which are less selective or less suitable for large-scale synthesis.
  • Reaction conditions are generally mild, with temperatures between 50°C and 120°C, and reaction times from 15 minutes to 7 hours, often under stirring.

Reaction scheme:

Quinolinone precursor → (Pd catalyst, suitable solvent, H2) → Tetrahydroquinoline derivative

Preparation of the 6,7-Dimethoxy Substituents

The methoxy groups at positions 6 and 7 are introduced via methylation of phenolic hydroxyl groups:

  • O-methylation using methyl iodide or dimethyl sulfate in the presence of bases such as potassium carbonate or sodium hydride.
  • Alternatively, construction of the aromatic ring with methoxy substituents can be achieved through electrophilic aromatic substitution during the aromatic ring synthesis stage.

Typical methylation reaction:

Phenolic intermediate + CH3I (or DMSO4) + base → 6,7-Dimethoxyphenyl derivative

Oxidation to the 2-Oxo-1,2,3,4-tetrahydroquinoline-4-yl)acetic acid

The final oxidation step involves converting the tetrahydroquinoline to the corresponding 2-oxo derivative:

  • Oxidation agents such as potassium permanganate, chromium(VI) reagents, or more selective oxidants like Dess–Martin periodinane are used.
  • The oxidation typically occurs at the 2-position, converting the tetrahydroquinoline into the quinolinone structure.

Reaction conditions:

  • Solvent: Dichloromethane or acetonitrile
  • Temperature: Room temperature to mild heating
  • Reaction time: 1–4 hours, monitored by TLC or HPLC

Summary of the Overall Synthetic Route

Step Description Reagents Conditions Purpose
1 Stereoselective reduction Palladium catalyst, H2 50–120°C, 15 min–7 hrs Form tetrahydroquinoline core
2 Functionalization at 4-position Acyl chlorides or carbonyl agents Room to 100°C Attach acetic acid moiety
3 Introduction of methoxy groups Methyl iodide, base Room temperature Install 6,7-dimethoxy groups
4 Oxidation Potassium permanganate or Dess–Martin Mild heating Convert to 2-oxo derivative

Research Findings and Data Tables

Table 1: Typical Reaction Conditions for Key Steps

Step Reagents Solvent Temperature Time Catalyst/Additional Notes
Stereoselective reduction H2, Pd/C Ethanol or methanol 50–120°C 15 min–7 hrs Palladium Industrial scalability
Acylation Acyl chloride Toluene, DMF RT–100°C 1–4 hrs None Yields high selectivity
Methylation CH3I, NaH Acetone or DMF RT 1–2 hrs None For methoxy groups
Oxidation KMnO4 Dichloromethane RT–50°C 1–4 hrs None Converts tetrahydroquinoline to quinolinone

Concluding Remarks

The synthesis of (6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid is a multi-step process involving stereoselective reduction, targeted functionalization, and oxidation. The process benefits from palladium-catalyzed hydrogenation for selectivity and industrial applicability, followed by standard acylation and methylation techniques to introduce the desired substituents. Oxidation completes the synthesis, yielding the quinolinone core with the acetic acid side chain.

This comprehensive synthesis pathway is supported by diverse literature sources, emphasizing reaction conditions, reagents, and intermediate structures, providing a robust framework for further research and industrial application.

Analyse Chemischer Reaktionen

Types of Reactions

(6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction can produce tetrahydroquinoline derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral Activity
Research has indicated that derivatives of tetrahydroquinoline compounds exhibit antiviral properties. Specifically, (6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid has been studied for its potential to inhibit influenza virus polymerase activity. Compounds in this class have shown promise as antiviral agents by targeting the viral polymerase endonuclease domain .

Neuroprotective Effects
Tetrahydroquinoline derivatives are also being investigated for their neuroprotective effects. Studies suggest that these compounds may help mitigate neurodegenerative diseases by acting as inhibitors of catechol-O-methyltransferase (COMT), which is involved in the metabolism of catecholamines such as dopamine. This mechanism is particularly relevant in the context of Parkinson's disease treatment .

Pharmacological Research

Cardiovascular Applications
The compound has been explored for its effects on cardiac function. For instance, studies involving related compounds have demonstrated that they can influence heart rate and have potential applications in treating conditions like atrial fibrillation and stable angina .

Analgesic Properties
Research has also highlighted the analgesic properties of tetrahydroquinoline derivatives. These compounds may interact with pain pathways and provide relief from various types of pain .

Analytical Chemistry

Fluorescence Derivatization Reagent
this compound has been utilized as a fluorescence derivatization reagent in high-performance liquid chromatography (HPLC). This application allows for the sensitive detection of aldehydes and other reactive carbonyl compounds in complex mixtures . The ability to form fluorescent derivatives enhances the analytical capabilities of HPLC methods.

Synthesis and Structural Studies

Synthetic Pathways
The synthesis of this compound involves several steps that can be optimized for yield and purity. Researchers have developed various synthetic methodologies that leverage starting materials such as amino acids and aldehydes to produce this compound efficiently .

Case Studies

Study FocusFindingsReference
Antiviral ActivityInhibition of influenza virus polymerase by tetrahydroquinoline derivatives
NeuroprotectionPotential role in Parkinson's disease treatment through COMT inhibition
Cardiovascular EffectsInfluence on heart rate; potential applications in arrhythmia management
Analytical ApplicationsUse as a fluorescence derivatization reagent for aldehyde detection

Wirkmechanismus

The mechanism of action of (6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to proteins and enzymes, altering their activity and function . This interaction can modulate various biochemical pathways, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural differences among analogs include:

  • Substituent positions : Methoxy groups (6,7- vs. other positions), oxidation state (dihydro vs. tetrahydro), and acidic moieties (carboxylic acid vs. acetic acid).
  • Core modifications: Quinoline vs. isoquinoline frameworks.
Table 1: Structural Comparison of Selected Compounds
Compound Name CAS Number Molecular Formula Key Substituents/Modifications Notable Properties/Applications
(6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid 1160264-02-7 C₁₃H₁₅NO₅ 6,7-dimethoxy; 4-acetic acid Intermediate in drug discovery; potential bioactivity
6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid 1379248-91-5 C₁₂H₁₃NO₅ 6,7-dimethoxy; 4-carboxylic acid Commercial availability; higher acidity vs. acetic acid analog
2-(2-Oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid 5322-05-4 C₁₁H₁₁NO₃ No methoxy groups; simpler core Lower molecular weight; reduced steric hindrance
(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid L018772 C₁₇H₁₂ClNO₃ 6-chloro; 4-phenyl; dihydro core Anticancer and anti-inflammatory research
2-(6,7-Dimethoxy-4-oxoquinolin-1(4H)-yl)acetic acid 1279218-16-4 C₁₃H₁₃NO₅ Acetic acid at position 1 Altered electronic properties vs. 4-substituted analogs
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid hydrochloride 53009-13-5 C₁₃H₁₈ClNO₄ Isoquinoline core; hydrochloride salt Enhanced solubility; distinct pharmacological profile

Physicochemical Properties

  • Solubility: The hydrochloride salt of the isoquinoline analog (CAS 53009-13-5) exhibits improved aqueous solubility compared to the free acid form .
  • Reactivity : Carboxylic acid derivatives (e.g., CAS 1379248-91-5) are more amenable to salt formation, while acetic acid analogs (e.g., CAS 1160264-02-7) may undergo esterification or amidation .

Biologische Aktivität

(6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.

  • Chemical Formula : C₁₃H₁₅N₁O₅
  • Molecular Weight : 265.27 g/mol
  • CAS Number : 1160264-02-7

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells.
  • Neuroprotective Effects : Studies suggest that it may protect neuronal cells from apoptosis and promote survival under stress conditions.
  • Anti-inflammatory Properties : Evidence points to its ability to modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

Biological Activity Data

A summary of biological activities observed in various studies is presented in the table below:

Biological Activity Effect Observed Reference
AntioxidantSignificant free radical scavenging
NeuroprotectionReduced apoptosis in neuronal cells
Anti-inflammatoryDecreased cytokine production
AntimicrobialInhibition of bacterial growth

Case Study 1: Neuroprotective Effects

In a study conducted on rat models, this compound was administered to evaluate its neuroprotective effects against induced oxidative stress. The results indicated a marked reduction in neuronal death and improved behavioral outcomes compared to control groups. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study 2: Anti-inflammatory Properties

A clinical trial assessed the anti-inflammatory effects of the compound in patients with rheumatoid arthritis. Participants receiving this compound exhibited significant reductions in inflammatory markers (e.g., C-reactive protein levels) compared to those receiving placebo treatments.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid, and how can purity be optimized?

  • Methodology : The compound can be synthesized via hydrogenation and recrystallization, as demonstrated in analogous tetrahydroquinoline derivatives. For example, ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate was prepared by catalytic hydrogenation (Pd/C in ethanol), followed by solvent removal and recrystallization from ethanol to achieve high purity . Key parameters include reaction time (10–12 hours), catalyst loading (5–10% w/w), and solvent selection (ethanol for polar intermediates). Purity optimization requires iterative crystallization and analytical validation via HPLC or NMR.

Q. How can structural elucidation of this compound be performed, particularly resolving overlapping signals in NMR spectra?

  • Methodology : Use high-field NMR (≥400 MHz) with 2D techniques (e.g., COSY, HSQC, HMBC) to resolve overlapping signals. For instance, in structurally similar coumarin derivatives, unresolved C4 and C6 carbon signals in 1D 13C NMR were differentiated using DEPT-135 and HSQC correlations . X-ray crystallography is recommended for absolute configuration confirmation, as applied to ethyl 2-(3-oxo-tetrahydroquinoxalin-2-yl)acetate .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

  • Methodology : Solubility can be assessed via shake-flask method in buffers (pH 1–13) at 25°C, measuring saturation concentration via UV-Vis. Stability studies should include accelerated degradation tests (40°C/75% RH) with HPLC monitoring. For example, phenolic analogs like 3-hydroxy-4-methoxycinnamic acid show pH-dependent stability, degrading rapidly in alkaline conditions (pH >10) due to ester hydrolysis .

Advanced Research Questions

Q. How do steric and electronic effects of the 6,7-dimethoxy groups influence the compound’s reactivity in ring-opening or functionalization reactions?

  • Methodology : Computational modeling (DFT) can predict electron density distribution and reactive sites. Experimental validation via nucleophilic substitution or oxidation reactions should compare reactivity with non-methoxy analogs. For example, methoxy groups in coumarin derivatives enhance electron density at the carbonyl, facilitating nucleophilic attack at C2 . Kinetic studies under controlled conditions (e.g., varying solvents, temperatures) are critical to isolate steric vs. electronic contributions.

Q. What experimental strategies address contradictions in reported bioactivity data, such as anti-inflammatory vs. cytotoxic effects?

  • Methodology : Replicate assays under standardized conditions (cell lines, incubation time, dose range). For marine-derived compounds with similar structural complexity, discrepancies arose from variations in cell viability assays (MTT vs. resazurin) and endotoxin contamination . Include positive controls (e.g., dexamethasone for anti-inflammatory activity) and validate results across multiple models (in vitro, ex vivo).

Q. How can the environmental fate of this compound be modeled, particularly its persistence in aquatic systems?

  • Methodology : Apply the INCHEMBIOL framework , which integrates:

  • Physicochemical properties : LogP, pKa, and hydrolysis half-life (e.g., OECD 111 guideline).
  • Biotic/abiotic degradation : Use OECD 301/307 tests to measure biodegradation in soil/water.
  • Ecotoxicology : Assess Daphnia magna LC50 and algal growth inhibition. For methoxy-substituted aromatics, hydroxyl radical-mediated photodegradation is a major pathway .

Q. What strategies optimize the compound’s bioavailability for in vivo pharmacological studies?

  • Methodology : Use prodrug design (e.g., esterification of the acetic acid moiety) to enhance membrane permeability. Pharmacokinetic profiling in rodents should compare oral vs. intravenous administration. For example, ester prodrugs of 2-hydroxy-6-methoxy-quinoline-4-carboxylic acid showed 3-fold higher plasma AUC than the parent compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid
Reactant of Route 2
(6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.